molecular formula C16H15N3O2S B2804423 4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-44-7

4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2804423
CAS No.: 851979-44-7
M. Wt: 313.38
InChI Key: YQEZCTIGJYOEBS-UHFFFAOYSA-N
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Description

4-Methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a methoxy-substituted benzene ring conjugated to a 6-methylbenzo[d]thiazole moiety via a hydrazide linker. This compound belongs to a class of bioactive molecules where the benzothiazole core is known for its pharmacological relevance, particularly in anticancer, antimicrobial, and enzyme-inhibitory applications . The methoxy group at the para position of the benzohydrazide likely enhances lipophilicity and metabolic stability, while the 6-methyl substituent on the benzothiazole may influence steric interactions with biological targets .

Properties

IUPAC Name

4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-8-13-14(9-10)22-16(17-13)19-18-15(20)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEZCTIGJYOEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with 6-methyl-1,3-benzothiazol-2-ylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-methoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or benzohydrazide moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiglycation Activity

One of the notable applications of 4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is its role as an antiglycation agent. Compounds in the benzohydrazone class, including derivatives like 4-methoxybenzoylhydrazones, have demonstrated significant antiglycation activity, which is crucial for preventing complications associated with diabetes. In vitro studies have shown that these compounds can inhibit the formation of advanced glycation end products (AGEs), which are harmful byproducts formed when sugars react with proteins . The structure-activity relationship (SAR) indicates that the presence of hydroxyl groups enhances this activity, making derivatives like this compound potential candidates for further development as therapeutic agents against diabetes-related complications.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit antimicrobial properties. The incorporation of the benzohydrazide moiety into the structure enhances its interaction with biological targets, potentially leading to improved efficacy against various pathogens. Studies have documented the synthesis and evaluation of similar compounds for their antibacterial and antifungal activities, suggesting that this compound could be explored for its antimicrobial potential .

Cytotoxicity and Antiproliferative Effects

Benzothiazole derivatives have been studied for their cytotoxic effects on cancer cell lines. The unique structural features of this compound may contribute to its ability to inhibit cell proliferation in certain cancer types. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them valuable for further investigation in anticancer drug development .

Corrosion Inhibition

The compound's potential as a corrosion inhibitor has been explored in various industrial applications. Benzothiazole derivatives have been shown to effectively reduce corrosion rates in metals exposed to aggressive environments, such as acidic solutions. This property makes them suitable candidates for use in protective coatings and materials designed to withstand corrosive conditions .

Material Science

In material science, the integration of benzothiazole derivatives into polymers has been investigated for enhancing thermal stability and mechanical properties. The unique chemical structure allows for modifications that can lead to improved performance characteristics in various applications, including electronics and coatings .

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential enzymes, leading to cell death. In anticancer applications, it may inhibit cell proliferation by inducing apoptosis or interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzohydrazide and benzothiazole derivatives, focusing on synthesis, biological activity, and substituent effects:

Compound Key Structural Features Biological Activity (IC₅₀/EC₅₀) Key Findings Reference
4-Methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide Methoxybenzohydrazide + 6-methylbenzothiazole Not explicitly reported in evidence Structural similarity to anticancer agents; benzothiazole core critical for target interaction
4-Methoxy-N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide (4e) Methoxybenzohydrazide + nitrofuran substituent Antifungal/antimicrobial activity Nitrofuran enhances redox activity; methoxy improves solubility
4-(Benzo[d]thiazol-2-yl)benzohydrazide derivatives (e.g., Compound 12a) Benzothiazole + sulfonyl/pyrrole substituents Cytotoxicity (MCF7: IC₅₀ = 1.61 ± 1.92 μg/mL) Sulfonyl and benzylidene groups enhance DNA intercalation; high selectivity for cancer cells
(E)-4-Chloro-N'-(indole-based)benzohydrazide Chlorobenzohydrazide + indole hybrid Anti-leishmanial (IC₅₀ = 21.5 µM) Chloro substituent improves parasitic membrane disruption; indole enhances penetration
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole + phenylthiazole + hydrazinecarbothioamide Anticancer (HepG-2: IC₅₀ = 1.98 ± 1.22 μg/mL) Thioamide and phenyl groups stabilize target binding; thiazole enhances kinase inhibition

Key Insights:

Role of Substituents :

  • Methoxy Group : Compounds with a para-methoxy group (e.g., 4e) exhibit improved solubility and moderate bioactivity, though potency varies with the attached heterocycle .
  • Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., Compound 12a) show superior anticancer activity compared to simpler thiazoles, likely due to enhanced π-π stacking with cellular targets .
  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in anti-leishmanial agents) increase electrophilicity, aiding in redox-mediated parasitic death .

Biological Activity Trends :

  • Anticancer Activity : Benzothiazole-hydrazide hybrids (e.g., Compound 12a) demonstrate low-micromolar IC₅₀ values, attributed to dual inhibition of topoisomerase and kinase pathways .
  • Antimicrobial vs. Anticancer : Nitrofuran derivatives (e.g., 4e) prioritize redox cycling for antimicrobial effects, whereas benzothiazoles favor DNA intercalation in cancer cells .

Synthetic Strategies :

  • The target compound is synthesized via nucleophilic acyl substitution, similar to other benzohydrazides, using 4-methoxybenzoic acid hydrazide and 6-methylbenzothiazole-2-amine precursors .
  • Cyclization and Schiff base formation are common steps for enhancing stability and bioactivity in analogues .

Biological Activity

4-Methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, and its chemical structure includes a methoxy group and a benzothiazole moiety. The molecular formula is C16H16N4OSC_{16}H_{16}N_4OS, indicating the presence of nitrogen, sulfur, and oxygen atoms which contribute to its biological activity.

Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:

  • Enzyme Inhibition : Many benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Antimicrobial Activity : These compounds have shown significant antimicrobial properties against various pathogens, suggesting their potential as antibacterial and antifungal agents .
  • Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : By inhibiting COX enzymes, these compounds can reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Effects : Several studies have reported that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective growth inhibition .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

StudyFindingsReference
In vitro Anticancer ActivityThe compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 25 µM.
Antimicrobial ScreeningDemonstrated potent antibacterial activity against Staphylococcus aureus with an MIC of 0.015 mg/mL.
Anti-inflammatory PotentialShowed reduction in inflammatory markers in animal models when administered at therapeutic doses.

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives suggests moderate solubility in organic solvents and variable absorption characteristics. This impacts their bioavailability and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves multi-step reactions:

Coupling : Reacting 4-methoxybenzohydrazide with 6-methylbenzo[d]thiazol-2-amine under reflux in ethanol or methanol, often catalyzed by acetic acid or HCl.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) achieves >85% purity .

Key Variables : Prolonged reaction times (>8 hours) and elevated temperatures (70–80°C) improve yields but risk decomposition. Catalytic acid (e.g., p-toluenesulfonic acid) accelerates imine bond formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Essential Techniques :

  • NMR : Confirm hydrazide (-NH-NH-) and methoxy (-OCH₃) groups via δ 10.2–11.0 ppm (¹H) and δ 165–170 ppm (¹³C, carbonyl) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 60.12%, H: 4.53%, N: 12.34%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial Screens :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Spectrophotometric assays for urease or cyclooxygenase (COX) inhibition, comparing IC₅₀ values with standards like thiourea or aspirin .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Approach :

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals.
  • SHELX Refinement : SHELXL-2018 refines hydrogen bonding (e.g., N–H···O interactions) and π-stacking between benzothiazole and methoxyphenyl groups .
  • Case Study : A structurally analogous compound (3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) required X-ray analysis to correct misassigned mass spectral data, revealing unexpected elimination pathways .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) affect structure-activity relationships (SAR)?

  • Key Findings :

  • Electron-Withdrawing Groups (e.g., -NO₂ at position 4): Enhance antimicrobial activity (MIC reduced by 50% vs. methoxy) but increase cytotoxicity .
  • Methoxy Group : Improves solubility and COX-2 selectivity (IC₅₀ = 8.2 µM vs. 22.4 µM for COX-1) .
  • Benzothiazole Core : Essential for π-π stacking with enzyme active sites (e.g., urease), as shown in docking studies .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Resolution Strategy :

Re-evaluate Docking Parameters : Adjust protonation states (e.g., hydrazide tautomerism) and solvation models in AutoDock/Vina .

Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities, resolving discrepancies in IC₅₀ vs. predicted ΔG values .

Synthetic Variants : Prepare analogs (e.g., 4-hydroxy or 4-fluoro) to test hypotheses about electronic effects .

Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and antimicrobial agent?

  • Proposed Mechanisms :

  • Urease Inhibition : Coordination of the hydrazide group to nickel ions in the enzyme’s active site, disrupting urea hydrolysis (Ki = 1.8 µM) .
  • Antimicrobial Action : Membrane disruption via benzothiazole insertion, confirmed by SEM imaging of deformed bacterial cell walls .

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., bioavailability) for in vivo studies?

  • Key Challenges :

  • Low Solubility : Address via salt formation (e.g., hydrochloride) or nanoformulation .
  • Metabolic Stability : Phase I metabolites (e.g., O-demethylation) identified via LC-MS require blocking via fluorination .

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